![molecular formula C13H17N3O B2941026 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034297-01-1](/img/structure/B2941026.png)
1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone
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Overview
Description
The compound “1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the pyrrolidine and pyrimidine rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Characterization
Synthetic Methods
Innovative synthetic methods have been developed for creating compounds with pyrimidine and pyrrolidine structures, which are key components in various pharmaceuticals and organic materials. For example, the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones illustrates the versatility and efficiency of constructing complex organic structures with significant biological relevance (Oliveira Udry et al., 2014).
Chemical Characterization
Detailed chemical characterization of these compounds, including NMR, IR spectroscopic, and elemental analysis, provides insights into their structural and electronic properties. For instance, the study on iron and cobalt complexes with pyrimidine ligands highlights the importance of characterization in understanding the catalytic behavior toward ethylene reactivity (Sun et al., 2007).
Catalytic and Biological Applications
Catalytic Activities
Compounds with pyrimidine and pyrrolidine motifs exhibit catalytic activities, as demonstrated in the synthesis and characterization of metal complexes. These complexes have been shown to catalyze ethylene reactivity, offering potential applications in polymer science and industrial chemistry (Sun et al., 2007).
Biological Activities
While specific biological activities of "1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone" were not identified, related compounds have shown a range of biological properties. For example, pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the potential of these compounds in medicinal chemistry (Nofal et al., 2011).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, activator, or modulator. The pyrrolidine ring could contribute to the stereochemistry of the molecule, influencing its binding mode to enantioselective proteins .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the treatment of various diseases, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The pyrrolidine ring could potentially enhance the compound’s pharmacokinetic profile .
properties
IUPAC Name |
1-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(17)11-4-5-16(7-11)13-6-12(10-2-3-10)14-8-15-13/h6,8,10-11H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVTEMXEKFEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone |
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